![molecular formula C13H11N3S B3108427 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 165404-13-7](/img/structure/B3108427.png)
1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine
Overview
Description
“1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine” is a complex organic compound. It belongs to the class of arylcyclohexylamines, which are a chemical class of pharmaceutical, designer, and experimental drugs . The general structure of arylcyclohexylamines is composed of a cyclohexylamine unit with an aryl moiety attachment .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of interest in recent years. For instance, the photocyclization-oxidation reaction of 1-phenyl-4-(2’-thienyl)-1,3-butadiene gave 4-phenyl-benzo[b]thiophene . Similarly, irradiation of 1-phenyl-4-(3’-thienyl)-1,3-butadiene gave 7-phenylbenzo-[b]thiophene . This indicates that photocyclization occurs exclusively to the thiophene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. One example of a reaction involving a similar compound is the photocyclization-oxidation reaction of 1-phenyl-4-(2’-thienyl)-1,3-butadiene, which gave 4-phenyl-benzo[b]thiophene .Future Directions
The future directions for research on “1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. For instance, the photocyclization reactions of aryl polyenes, such as 1-phenyl-4-(3-thienyl)-1,3-butadiene, could be further investigated . Additionally, the potential biological activities of these compounds, given their relation to the class of arylcyclohexylamines, could be a promising area for future research .
Mechanism of Action
Mode of Action
It is known that the compound undergoes a photocyclization-oxidation reaction . When irradiated, 1-Phenyl-4-(3’-thienyl)-1,3-butadiene gives 7-phenylbenzo . This suggests that the compound interacts with its targets through a process of photocyclization, which could lead to changes in the target molecules .
Biochemical Pathways
Given the compound’s structure and photocyclization activity, it is possible that it may interact with pathways involving aromatic compounds or those sensitive to light-induced reactions .
properties
IUPAC Name |
2-phenyl-4-thiophen-3-ylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-12(10-6-7-17-9-10)8-15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFSYVBZRMRZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=CSC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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